molecular formula C9H11N3O4 B1667388 Ancitabine CAS No. 31698-14-3

Ancitabine

Numéro de catalogue: B1667388
Numéro CAS: 31698-14-3
Poids moléculaire: 225.20 g/mol
Clé InChI: BBDAGFIXKZCXAH-CCXZUQQUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ancitabine, également connue sous le nom de cyclocytidine, est un promédicament de la cytarabine. Elle est structurellement similaire à la désoxycytidine humaine et est incorporée à l'ADN humain, ce qui entraîne la mort cellulaire. This compound est principalement utilisée comme agent antinéoplasique pour le traitement de la leucémie lymphatique et d'autres cancers .

Applications De Recherche Scientifique

Ancitabine has several scientific research applications:

Mécanisme D'action

Target of Action

Ancitabine, also known as Cyclocytidine, is a prodrug of cytarabine . Its primary target is DNA polymerase , an enzyme crucial for DNA replication . By targeting DNA polymerase, this compound interferes with the replication process, leading to cell death .

Mode of Action

This compound is structurally similar to human deoxycytidine . It gets incorporated into human DNA, where it inhibits DNA synthesis and slows the growth of tumor tissue . This interaction with its target leads to the disruption of the DNA replication process, causing cell death .

Biochemical Pathways

This compound affects the DNA replication pathway. It is metabolized to the antineoplastic agent cytarabine, which is then incorporated into the DNA . This incorporation disrupts the normal functioning of DNA polymerase, leading to the inhibition of DNA synthesis . The downstream effect of this disruption is the prevention of cell division and proliferation, leading to cell death .

Pharmacokinetics

The pharmacokinetics of this compound involves its conversion to cytarabine, which is the active moiety . The activity of cytarabine is decreased by its rapid deamination to the biologically inactive metabolite uracil arabinoside . To protect cytarabine from fast degradation and elimination, this compound has been investigated by encapsulating the drug into pharmaceutically acceptable carriers .

Result of Action

The molecular effect of this compound’s action is the disruption of DNA synthesis, which leads to the inhibition of cell division and proliferation . On a cellular level, this results in the death of the cell, particularly in rapidly dividing cells such as cancer cells .

Safety and Hazards

The safety data sheet for Ancitabine suggests that it should be used for R&D purposes only and not for medicinal or household use . In case of accidental exposure, appropriate first aid measures should be taken .

Méthodes De Préparation

L'ancitabine peut être synthétisée en plusieurs étapes :

Analyse Des Réactions Chimiques

L'ancitabine subit diverses réactions chimiques, notamment :

    Oxydation : L'this compound peut être oxydée pour former différents dérivés.

    Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de l'this compound.

    Substitution : L'this compound peut subir des réactions de substitution pour former de nouveaux composés. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles. .

Applications de la recherche scientifique

L'this compound a plusieurs applications dans la recherche scientifique :

Mécanisme d'action

L'this compound exerce ses effets en étant métabolisée en cytarabine, qui est structurellement similaire à la désoxycytidine. Elle est incorporée à l'ADN, ce qui entraîne l'inhibition de la synthèse de l'ADN et la mort cellulaire. Les cibles moléculaires comprennent l'ADN polymérase et d'autres enzymes impliquées dans la réplication de l'ADN .

Comparaison Avec Des Composés Similaires

L'ancitabine est comparée à d'autres composés similaires tels que :

This compound est unique en raison de sa nature de promédicament, ce qui permet une action antinéoplasique plus constante par rapport à son composé parent, la cytarabine .

Propriétés

IUPAC Name

(2R,4R,5R,6S)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O4/c10-5-1-2-12-8-7(16-9(12)11-5)6(14)4(3-13)15-8/h1-2,4,6-8,10,13-14H,3H2/t4-,6-,7+,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDAGFIXKZCXAH-CCXZUQQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C3C(C(C(O3)CO)O)OC2=NC1=N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN2[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)OC2=NC1=N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6020357
Record name Cyclocytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6020357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

H2O 200 ( mg/mL), EtOAc < 0.1 ( mg/mL), CHC13 < 0.1 ( mg/mL)
Record name CYCLOCYTIDINE HYDROCHLORIDE
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/145668%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

CAS No.

31698-14-3, 10212-25-6
Record name Ancitabine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31698-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ancitabine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031698143
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclocytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6020357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-anhydro-1-beta-D-arabinofuranosylcytosine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.455
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ANCITABINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DO2D32W0VC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ancitabine
Reactant of Route 2
Ancitabine
Reactant of Route 3
Ancitabine
Reactant of Route 4
Ancitabine
Reactant of Route 5
Ancitabine
Reactant of Route 6
Ancitabine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.